molecular formula C21H23N5O2 B14934870 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B14934870
M. Wt: 377.4 g/mol
InChI Key: UISONGNQNIZRPJ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a triazolopyridine moiety, and a butanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the triazolopyridine moiety and the butanamide chain. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions, often using a palladium-catalyzed reaction.

    Attachment of the Butanamide Chain: This final step can be accomplished through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The triazolopyridine moiety may enhance binding affinity and specificity, while the butanamide chain can influence the compound’s solubility and bioavailability. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can be compared with other indole-based compounds and triazolopyridine derivatives:

    Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.

    1H-indole-3-carboxamide: A compound with similar indole core but different functional groups.

    4-(1H-indol-3-yl)butanoic acid: Another indole derivative with a butanoic acid chain instead of butanamide.

The uniqueness of this compound lies in its combination of the indole core, triazolopyridine moiety, and butanamide chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C21H23N5O2/c1-28-15-14-25-13-11-16-17(6-4-7-18(16)25)22-21(27)10-5-9-20-24-23-19-8-2-3-12-26(19)20/h2-4,6-8,11-13H,5,9-10,14-15H2,1H3,(H,22,27)

InChI Key

UISONGNQNIZRPJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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